Trovafloxacin
Übersicht
Beschreibung
Trovafloxacin ist ein Breitbandantibiotikum, das unter dem Markennamen Trovan von Pfizer vermarktet wurde. Es gehört zur Klasse der Fluorchinolone und ist bekannt für seine starke antibakterielle Aktivität. This compound wirkt durch Hemmung des Entwindens von superhelikaler DNA in Bakterien, wodurch die Aktivität von DNA-Gyrase und Topoisomerase IV effektiv blockiert wird . Diese Verbindung war im Vergleich zu früheren Fluorchinolonen besonders wirksam gegen grampositive Bakterien . Aufgrund seines hepatotoxischen Potenzials wurde this compound vom Markt genommen .
Wissenschaftliche Forschungsanwendungen
Trovafloxacin wurde ausgiebig auf seine antibakteriellen Eigenschaften untersucht. Es hat eine ausgezeichnete Wirksamkeit gegen grampositive Organismen und Anaerobier gezeigt und gleichzeitig eine potente Aktivität gegen gramnegative Bakterien behalten . Seine pharmakokinetischen Eigenschaften machen es für die einmal tägliche Dosierung geeignet, und es hat sowohl in Tiermodellen von Infektionen als auch in klinischen Studien am Menschen eine Wirksamkeit gezeigt . Darüber hinaus wurde this compound auf sein potenzielles entzündungshemmendes und neuroprotektives Wirkungspotenzial nach Schädel-Hirn-Trauma untersucht . Es wurde auch auf seinen potenziellen Einsatz bei der Verstärkung der Wirkung von Antikrebsmedikamenten wie Cisplatin und Taxol auf Lungenkrebszellen untersucht .
5. Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die Enzyme DNA-Gyrase und Topoisomerase IV hemmt, die für die bakterielle DNA-Replikation, Transkription, Reparatur und Rekombination essentiell sind . Durch die Blockierung dieser Enzyme verhindert this compound das Entwindens von superhelikaler DNA, was zur Hemmung der bakteriellen Zellteilung führt und letztendlich zum Absterben der Bakterienzellen führt . Dieser Mechanismus ist ähnlich wie bei anderen Fluorchinolonen, aber this compound hat eine höhere Wirksamkeit gegen bestimmte grampositive Bakterien gezeigt .
Wirkmechanismus
Target of Action
Trovafloxacin, a broad-spectrum antibiotic, primarily targets DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . By inhibiting these targets, this compound prevents the uncoiling of supercoiled DNA in various bacteria .
Mode of Action
This compound interacts with its targets, DNA gyrase and topoisomerase IV, by blocking their activity . This action inhibits the uncoiling of supercoiled DNA, which is a critical process for bacterial DNA replication, transcription, and repair . As a result, the bacterial cell division is disrupted, leading to the death of the bacteria .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacteria . Additionally, this compound has been identified as an inhibitor of pannexin-1 (Panx1) channels, which are important conduits for the adenosine triphosphate (ATP) release from live and dying cells that enhances the inflammatory response of immune cells .
Pharmacokinetics
This compound is rapidly absorbed and its serum concentrations reach a maximum approximately 1 hour after dosing . It exhibits excellent potency against Gram-positive organisms and anaerobes, while retaining the potent Gram-negative activity of ciprofloxacin . Its pharmacokinetic properties in humans have been shown to be compatible with a once-daily dosing regimen . Specifically, this compound undergoes phase II conjugation reactions with 13% of the administered dose undergoing glucuronidation and 9% undergoing acetylation .
Result of Action
The bactericidal action of this compound results in the death of a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms . In addition, this compound treatment has been shown to significantly reduce tissue damage markers and improve locomotor deficits in a murine controlled cortical impact model . It also significantly reduces mRNA levels of several pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α), correlating with an overall reduction in the accumulation of inflammatory cell types (neutrophils, microglia/macrophages, and astroglia) at the injury zone .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . For instance, the presence of other antimicrobials in the environment can potentially affect the effectiveness of this compound . Moreover, high-intensity human activities, such as the discharge of wastewater treatment plants, can exacerbate antibiotic contamination, potentially influencing the action of this compound .
Biochemische Analyse
Biochemical Properties
Trovafloxacin exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . This is achieved by blocking the activity of DNA gyrase and topoisomerase IV . It has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate neuroinflammation and improve outcomes after traumatic brain injury in mice . This compound treatment significantly reduced mRNA levels of several pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α), which correlates with an overall reduction in the accumulation of inflammatory cell types (neutrophils, microglia/macrophages, and astroglia) at the injury zone .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for the uncoiling of supercoiled DNA in various bacteria, and their inhibition by this compound prevents this process, thereby exerting its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time. For example, it has been found to significantly reduce tissue damage markers and improve locomotor deficits in mice subjected to controlled cortical impact (CCI), a model of traumatic brain injury .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with traumatic brain injury, this compound treatment significantly reduced tissue damage markers and improved locomotor deficits .
Metabolic Pathways
This compound is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of this compound is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .
Vorbereitungsmethoden
Die Synthese von Trovafloxacin umfasst mehrere wichtige Schritte. Der Prozess beginnt mit der 1,3-dipolaren Cycloaddition von Ethylazodicarboxylat an N-Cbz-3-Pyrrolin, wobei ein Pyrrazolidin-Zwischenprodukt gebildet wird. Dieses Zwischenprodukt wird pyrolysiert, was zur Bildung des Cyclopropylpyrrolidinrings führt . Die Estergruppe wird dann zur entsprechenden Carbonsäure verseift, die bei Behandlung mit Diphenylphosphorylazid (DPPA) eine Curtius-Umlagerung unter Bildung eines transienten Isocyanats durchläuft . Das Isocyanat reagiert mit tert-Butanol unter Bildung des tert-Butylcarbamats, das dann einer katalytischen Hydrierung unterzogen wird, um die Carbobenzyloxy-Schutzgruppe zu entfernen, wodurch das sekundäre Amin entsteht . Dieses Amin verdrängt das reaktivere Fluor an der 7-Position in Ethyl-1-(2,4-Difluorphenyl)-6,7-difluor-4-oxo-1,4-dihydro-1,8-Naphthyridin-3-carboxylat und vervollständigt so die Synthese von this compound .
Analyse Chemischer Reaktionen
Trovafloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Fluoratomen, was zur Bildung verschiedener Derivate führt.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Trovafloxacin wird mit anderen Fluorchinolonen wie Ciprofloxacin, Levofloxacin und Moxifloxacin verglichen. Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, hat this compound eine bessere Aktivität gegen grampositive Bakterien und Anaerobier gezeigt . sein hepatotoxisches Potenzial führte zu seinem Rückzug vom Markt, während andere Fluorchinolone wie Ciprofloxacin und Levofloxacin immer noch weit verbreitet sind . Moxifloxacin, ein weiteres Fluorchinolon, hat ähnliche In-vitro-Aktivitäten gegen bestimmte Bakterien gezeigt, jedoch mit einem etwas anderen Sicherheitsprofil .
Ähnliche Verbindungen
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Sparfloxacin
- Clinafloxacin
Zusammenfassend lässt sich sagen, dass this compound ein starkes Fluorchinolon-Antibiotikum mit einem breiten Wirkungsspektrum ist
Eigenschaften
IUPAC Name |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKSLAZQPAKQ-SOSAQKQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041145 | |
Record name | Trovafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trovafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.04e-02 g/L | |
Record name | Trovafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trovafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Trovafloxacin is a fluoronaphthyridone related to the fluoroquinolones with in vitro activity against a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms. The bactericidal action of trovafloxacin results from inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division. | |
Record name | Trovafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147059-72-1 | |
Record name | Trovafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trovafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trovafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROVAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trovafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Trovafloxacin?
A: this compound, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. [, , ] Specifically, it inhibits the activity of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication and repair. [, , ]
Q2: How does this compound's interaction with topoisomerase IV differ from other quinolones?
A: Research suggests that this compound demonstrates a higher potency in stimulating topoisomerase IV-mediated DNA cleavage compared to ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin. [] This enhanced activity against this crucial target in bacteria like Staphylococcus aureus contributes to its improved potency, particularly against strains resistant to other quinolones.
Q3: Does this compound affect cytokine production in human cells?
A: In vitro studies show that this compound significantly inhibits the production of key proinflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) by human peripheral blood mononuclear cells (PBMCs) when stimulated with bacterial components. [] This effect was observed regardless of whether the PBMCs were stimulated with purified bacterial components or whole bacteria. Interestingly, this inhibitory effect on cytokine production was not observed with other antibiotics like ciprofloxacin or ceftriaxone, suggesting a unique property of this compound. []
Q4: What is the molecular formula and weight of this compound?
A4: While this specific information is not available in the provided research papers, a comprehensive analysis using chemical databases and the compound's structure can provide these details.
Q5: How is this compound metabolized in the body?
A: Research indicates that this compound is primarily metabolized through phase II conjugation reactions, with glucuronidation being the major pathway in humans. [] Oxidative metabolism appears to play a less significant role in its elimination. []
Q6: What is the primary route of this compound excretion?
A: Studies in rats indicate that biliary excretion is the major route of elimination for this compound. [] While fecal excretion is also predominant in dogs and monkeys, the exact contribution of biliary versus other routes in these species requires further investigation. []
Q7: Does the presence of food affect the oral bioavailability of this compound?
A: Research in healthy volunteers found that food intake did not significantly impact the overall bioavailability of this compound. [] Although food consumption delayed the time to reach peak concentration (Tmax), it had a minimal effect on the overall area under the curve (AUC). []
Q8: How does the tissue penetration of this compound compare to other fluoroquinolones?
A: this compound exhibits excellent tissue penetration, particularly in the lungs, where concentrations surpass those achieved in serum. [, , ] This favorable tissue distribution contributes to its efficacy against respiratory pathogens, including Streptococcus pneumoniae. [, ]
Q9: Does this compound accumulate with multiple dosing?
A: Multiple-dose pharmacokinetic studies in healthy volunteers demonstrated that this compound reaches steady-state serum concentrations after approximately three daily doses. [] The accumulation factor is roughly 1.3-fold, indicating minimal accumulation with repeated administration. []
Q10: How does the in vitro activity of this compound against Streptococcus pneumoniae compare to other fluoroquinolones?
A: this compound exhibits superior in vitro activity against Streptococcus pneumoniae, including both penicillin-sensitive and penicillin-resistant strains, compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It consistently demonstrates lower MICs, indicating greater potency against this clinically relevant pathogen.
Q11: What is the in vivo efficacy of this compound against cephalosporin-resistant Streptococcus pneumoniae?
A: In a mouse model of cephalosporin-resistant Streptococcus pneumoniae pneumonia, this compound demonstrated significant efficacy. [] The study also highlighted the correlation between pharmacodynamic indices like AUC/MIC and bacterial killing in the lungs. []
Q12: Has the efficacy of this compound been evaluated in animal models of meningitis?
A: ** Yes, this compound has shown promising results in animal models of meningitis. Studies in rabbits with pneumococcal meningitis have been used to determine appropriate dosing regimens for children. [] Research in infant rats with meningoencephalitis caused by Listeria monocytogenes showed promising activity for this compound, though it was less active than the combination of amoxicillin and gentamicin. []
Q13: What are the primary mechanisms of resistance to this compound in bacteria?
A: The most common mechanism of resistance to this compound, as with other fluoroquinolones, involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, ] These mutations typically alter the target enzymes, reducing this compound's binding affinity and inhibitory activity.
Q14: Is there a risk of cross-resistance between this compound and other fluoroquinolones?
A: Yes, cross-resistance between this compound and other fluoroquinolones, particularly those already in clinical use, is a concern. [, ] Bacteria that have developed resistance to older fluoroquinolones, often due to mutations in DNA gyrase or topoisomerase IV, may exhibit reduced susceptibility or resistance to this compound. [, ]
Q15: Does the presence of efflux pumps play a role in this compound resistance?
A: While mutations in topoisomerase genes are the primary drivers of resistance, studies indicate that efflux pumps can contribute to reduced susceptibility to certain fluoroquinolones, including this compound. [, ] The presence of efflux pump inhibitors like reserpine has been shown to lower the MICs of some fluoroquinolones against resistant strains, suggesting a role for efflux in mediating resistance.
Q16: Are there any concerns regarding the safety profile of this compound?
A: While this compound demonstrates efficacy against various bacterial infections, concerns regarding its safety profile, particularly hepatotoxicity, have been raised. [, ]
Q17: What is the potential mechanism behind this compound-induced liver toxicity?
A: Research suggests that the acyl-glucuronide metabolite of this compound, primarily generated by the enzyme UDP-glucuronosyltransferase (UGT) 1A1, might play a role in its hepatotoxicity. [] In vitro studies using UGT1A1-induced liver cells have shown increased toxicity with this compound. [] This highlights the potential role of drug metabolism and specific metabolites in mediating this compound-induced liver injury.
Q18: Have any specific drug delivery strategies been investigated to enhance the therapeutic index of this compound?
A18: While the provided research papers do not delve into specific drug delivery strategies for this compound, such approaches could be explored to improve its therapeutic index and potentially mitigate its safety concerns. Targeted drug delivery approaches, for instance, could help achieve higher drug concentrations at the site of infection while minimizing systemic exposure and reducing the risk of adverse events.
Q19: What analytical techniques have been employed to study the pharmacokinetics of this compound?
A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to quantify this compound concentrations in biological samples. [, ] This versatile analytical technique enables accurate measurement of drug levels in various matrices, including serum, plasma, and urine, supporting pharmacokinetic studies.
Q20: Have any imaging techniques been used to study the tissue distribution of this compound?
A: Yes, positron emission tomography (PET) using 18F-labeled this compound has been successfully employed to visualize and quantify the drug's distribution in both healthy and infected animals. [] This non-invasive imaging technique provides valuable insights into the real-time tissue pharmacokinetics of this compound. []
Q21: How does the antibacterial spectrum of this compound compare to other fluoroquinolones?
A: this compound possesses a broader antibacterial spectrum compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It demonstrates enhanced activity against gram-positive bacteria, particularly Streptococcus pneumoniae, and importantly, exhibits good activity against anaerobic bacteria, a feature not shared by many other members of the fluoroquinolone class. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.